Product packaging for Methyl 3-hydroxy-4-iodobenzoate(Cat. No.:CAS No. 157942-12-6)

Methyl 3-hydroxy-4-iodobenzoate

Cat. No.: B132591
CAS No.: 157942-12-6
M. Wt: 278.04 g/mol
InChI Key: LXCQVWRESZDFGW-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6) is a high-purity chemical intermediate designed for research applications in pharmaceutical and organic synthesis . This compound serves as a versatile building block for constructing more complex molecules, with a molecular formula of C8H7IO3 and a molecular weight of 278.05 g/mol . Handling and Storage: This light-sensitive solid should be stored sealed in a dry environment at refrigerated temperatures (2-8°C) and kept away from oxidizing agents . Safety Information: This reagent requires careful handling. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should consult the product's Safety Data Sheet (SDS) for comprehensive hazard and precautionary information before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IO3 B132591 Methyl 3-hydroxy-4-iodobenzoate CAS No. 157942-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCQVWRESZDFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439009
Record name methyl 3-hydroxy-4-iodobenzoate
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Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157942-12-6
Record name methyl 3-hydroxy-4-iodobenzoate
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Record name methyl 3-hydroxy-4-iodobenzoate
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Record name 3-Hydroxy-4-iodobenzoic acid methyl ester
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Synthetic Methodologies for Methyl 3 Hydroxy 4 Iodobenzoate

Classical and Contemporary Approaches to Synthesis

The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Both classical and modern methods offer viable pathways.

The most direct route involves the esterification of 3-hydroxy-4-iodobenzoic acid. This transformation focuses on the conversion of the carboxylic acid functional group into a methyl ester.

Classical Fischer-Speier Esterification: This long-established method involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. chemicalbook.comwikipedia.org The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. A similar process for a related compound, 3,5-dihydroxy-4-iodo-benzoic acid, was effectively scaled to over 800 grams using methanol (B129727) and sulfuric acid at a moderate temperature of 60°C, demonstrating the robustness of this approach. chemicalbook.com

Contemporary Methods: Modern organic synthesis offers a variety of milder and more selective esterification reagents. These methods can be advantageous when dealing with sensitive functional groups, although they may be more expensive.

Alkyl Halides: The reaction of the sodium or potassium salt of the carboxylic acid with an alkyl halide (like methyl iodide) in a polar aprotic solvent such as DMF is a common alternative. chemicalbook.com

Coupling Reagents: Peptide coupling reagents such as TBTU, TATU, or COMU can facilitate esterification at room temperature, even for challenging substrates. organic-chemistry.org

Solid Catalysts: The use of solid acid catalysts, like silica (B1680970) chloride or recyclable ion-exchange resins, offers significant advantages in terms of ease of separation and catalyst recycling, aligning with green chemistry principles. organic-chemistry.orggoogle.com For instance, strongly acidic gel-type ion-exchange resins have been successfully used to catalyze the esterification of similar sterically hindered hydroxybenzoic acids. google.com

Interactive Table: Comparison of Esterification Methods
MethodReagentsCatalystConditionsKey Advantages
Fischer-Speier3-Hydroxy-4-iodobenzoic acid, MethanolSulfuric Acid60°C, 3.75h chemicalbook.comLow-cost reagents, proven scalability. chemicalbook.com
Alkyl Halide3-Hydroxy-4-iodobenzoic acid, Methyl Iodide, K₂CO₃-60°C, 2h in DMF chemicalbook.comHigh yield under relatively mild conditions. chemicalbook.com
Coupling Agent3-Hydroxy-4-iodobenzoic acid, MethanolTBTU, Organic BaseRoom Temperature organic-chemistry.orgFast reaction, high chemoselectivity. organic-chemistry.org
Solid Acid Catalyst3-Hydroxy-4-iodobenzoic acid, MethanolIon-Exchange Resin110-150°C google.comRecyclable, non-corrosive catalyst. google.com

An alternative strategy begins with an accessible benzoate (B1203000) derivative, such as Methyl 3-hydroxybenzoate, and introduces the iodine atom at the desired position. chemicalbook.comsigmaaldrich.com The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The existing hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the aromatic ring direct the position of the incoming electrophile (iodine). The powerful activating and ortho-, para-directing effect of the hydroxyl group overwhelmingly directs the iodine to the positions ortho and para to it. In the case of Methyl 3-hydroxybenzoate, the position C4 is ortho to the hydroxyl group and is the most electronically activated site for iodination.

A highly relevant procedure involves the iodination of 3-hydroxybenzaldehyde (B18108) in an aqueous solution of ammonium (B1175870) hydroxide (B78521) with iodine and potassium iodide. chemicalbook.com This reaction proceeds at room temperature and yields the 4-iodo product, demonstrating that the hydroxyl group effectively directs the iodination to the adjacent position. chemicalbook.com This method, using water as a solvent, is particularly attractive from a green chemistry perspective.

Interactive Table: Regioselective Iodination Systems
Starting MaterialIodinating AgentSolvent/ConditionsRationale for Selectivity
Methyl 3-hydroxybenzoateIodine (I₂), Potassium Iodide (KI), NH₄OHWater, Room Temp. chemicalbook.comStrong ortho-directing effect of the activating hydroxyl group.
Methyl 3-hydroxybenzoateN-Iodosuccinimide (NIS)Acetonitrile or DMFMilder iodinating agent, often provides high regioselectivity.
Methyl 3-hydroxybenzoateIodine Monochloride (ICl)Dichloromethane, Acetic AcidHighly reactive electrophile, requires careful control of stoichiometry.

Process Optimization and Scalable Synthesis Protocols

Moving a synthesis from a laboratory bench to multi-kilogram production for use as a pharmaceutical intermediate requires rigorous optimization of the entire process. researchgate.net This involves focusing on cost, safety, efficiency, and environmental impact.

The primary goal of scalable synthesis is to develop a robust, reproducible, and economically viable process. For a compound like Methyl 3-hydroxy-4-iodobenzoate, this involves:

Cost-Effective Reagents: Prioritizing routes that use inexpensive and readily available starting materials, such as the Fischer esterification which uses methanol and sulfuric acid. chemicalbook.com

Process Simplification: Minimizing the number of synthetic steps and avoiding complex purification techniques like column chromatography. Preference is given to processes where the product can be isolated by crystallization.

Robust Catalyst Systems: Employing catalysts that are not only efficient but also easily removed or recycled. The use of solid ion-exchange resins for esterification is a prime example, as it avoids corrosive liquid acids and simplifies work-up. google.com

The synthesis of a related compound, methyl 3,5-dihydroxy-4-iodobenzoate, via Fischer esterification has been documented on an 810-gram scale, underscoring the industrial applicability of this classical reaction for producing iodinated benzoate intermediates. chemicalbook.com

Large-scale chemical synthesis introduces safety challenges that must be managed through careful planning and engineering. The synthesis of this compound involves several potential hazards. The product itself is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. nih.gov

Key risks in the synthetic process include:

Corrosive Materials: Strong acids like sulfuric acid are highly corrosive. wikipedia.org

Flammable Solvents: Many organic solvents, such as methanol and ethyl acetate, are flammable. chemicalbook.comchemicalbook.com

Hazardous Intermediates: Some synthetic routes in aromatic chemistry can generate unstable intermediates like diazonium salts, which pose explosion hazards on a large scale. researchgate.net

To mitigate these risks, modern chemical manufacturing increasingly adopts advanced safety engineering controls. One of the most significant developments is the use of continuous flow reactors. Flow chemistry offers improved safety by minimizing the volume of hazardous material present at any one time and providing superior control over reaction parameters like temperature and pressure. researchgate.net This technology is particularly valuable for managing highly exothermic or potentially explosive reactions, representing a critical tool in modern safety engineering. researchgate.net

Green chemistry aims to reduce the environmental impact of chemical processes. The synthesis of this compound can be analyzed and improved using these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Preferring water or other benign solvents over hazardous volatile organic compounds (VOCs). The regioselective iodination performed in an aqueous solution is an excellent example of this principle in action. chemicalbook.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. The use of recyclable solid acid catalysts for esterification, which reduces waste and avoids corrosive byproducts, is a key green innovation. google.com

By evaluating both the esterification and iodination pathways, chemists can select and optimize a route that is not only efficient and scalable but also aligns with the principles of safety and environmental sustainability.

Reactivity and Derivatization Strategies

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can readily undergo various reactions to form ethers and esters.

Etherification involves the reaction of the phenoxide, formed by deprotonating the hydroxyl group with a base, with an electrophile such as an alkyl halide.

Difluoromethylation: The introduction of a difluoromethyl group can significantly alter the biological properties of a molecule. A safe and practical procedure for the difluoromethylation of the related compound, methyl 4-hydroxy-3-iodobenzoate, has been developed on a large scale. acs.orgfigshare.com This method utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor in the presence of potassium carbonate as a base. acs.org

Cyclopropylmethylation: While specific examples for Methyl 3-hydroxy-4-iodobenzoate are not readily available, the general principle of Williamson ether synthesis would apply. The phenoxide would be reacted with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) to form the corresponding ether.

The phenolic hydroxyl group can be acylated to form esters.

Esterification: This can be achieved by reacting the phenol (B47542) with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com However, for a phenol, it is more common to use a more reactive acylating agent like an acid chloride or anhydride in the presence of a base.

Acylation: This is a broad class of reactions that includes esterification. The phenolic hydroxyl group can be acylated using various acylating agents to introduce an acyl group (R-C=O). This is often done to protect the hydroxyl group or to modify the properties of the molecule.

Interactive Table: Derivatization Reactions of this compound
Reaction SiteReaction TypeReagentsProduct Type
Aromatic Iodine Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseBiaryl compound
Aromatic Iodine Stille CouplingOrganostannane, Pd catalystBiaryl compound
Aromatic Iodine Copper-Mediated CouplingAlkylamine, Cu(I) salt, LigandArylamine
Aromatic Iodine Grignard Formation (after OH protection)Mg metalArylmagnesium halide
Aromatic Iodine Organolithium Formation (after OH protection)Li metalAryllithium
Phenolic Hydroxyl EtherificationAlkyl halide, BaseAryl ether
Phenolic Hydroxyl DifluoromethylationSodium chlorodifluoroacetate, BaseAryl difluoromethyl ether
Phenolic Hydroxyl Esterification/AcylationAcid chloride/anhydride, BaseAryl ester

Oxidative Transformations of the Phenolic Moiety

The phenolic hydroxyl group in this compound is susceptible to oxidation, a reaction that can lead to the formation of various products, including quinones and coupled compounds. While specific studies on the oxidative transformation of this compound are not extensively documented in publicly available literature, the reactivity of related phenolic compounds provides a strong indication of its potential behavior.

Phenols, in general, can undergo oxidative coupling reactions, which can be catalyzed by various reagents to form C-C or C-O bonds. rsc.org For instance, the oxidation of hydroquinone (B1673460) derivatives, which possess a similar 1,4-hydroxyaromatic system, can lead to the formation of benzoquinone derivatives. These quinones are reactive electrophiles that can participate in subsequent reactions. nih.gov The oxidation of polyphenols can also proceed via a semiquinone radical intermediate, leading to the formation of polymeric structures. nih.gov For example, methyl 4-hydroxy-3-iodobenzoate, an isomer of the title compound, has been reported to react with oxidizing agents to form tricyclic compounds, although the specific structures were not detailed. This suggests that the phenolic moiety in this compound can be a site for complex oxidative transformations.

Reactions at the Methyl Ester Moiety

The methyl ester group of this compound is a key site for modifications, allowing for the synthesis of a variety of derivatives, including carboxylic acids, other esters, and alcohols.

Hydrolysis and Transesterification for Carboxylic Acid and Other Ester Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-hydroxy-4-iodobenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. The resulting 3-hydroxy-4-iodobenzoic acid is a valuable intermediate in its own right. sigmaaldrich.com

Transesterification, the conversion of one ester to another, can be carried out under either acidic or basic conditions. masterorganicchemistry.com For instance, reacting this compound with another alcohol, such as ethanol, in the presence of an acid or base catalyst would yield ethyl 3-hydroxy-4-iodobenzoate. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com Tin catalysts have also been shown to be effective for the transesterification of related hydroxybenzoate esters. sigmaaldrich.com

Reduction to Alcohol Functionalities

The methyl ester group can be selectively reduced to a primary alcohol, yielding (3-hydroxy-4-iodophenyl)methanol. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727). sciencemadness.orglibretexts.org This method is generally chemoselective, meaning it reduces the ester group without affecting other functional groups like the phenolic hydroxyl or the aryl iodide. The reaction typically involves refluxing the ester with an excess of sodium borohydride, with the slow addition of methanol often being crucial for achieving high yields. sciencemadness.org While direct experimental data for this compound is scarce, numerous examples of the successful reduction of substituted methyl benzoates under these conditions strongly suggest its applicability. masterorganicchemistry.comsciencemadness.orgucalgary.calibretexts.org

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is amenable to further functionalization through electrophilic aromatic substitution and modern C-H activation methodologies. The existing substituents, the hydroxyl group (an activating, ortho-, para-director) and the iodo and methyl carboxylate groups (both deactivating, meta-directors relative to themselves), will influence the position of incoming electrophiles.

Electrophilic Aromatic Substitution (beyond iodination)

The electron-donating hydroxyl group is the most activating substituent and will primarily direct incoming electrophiles to the positions ortho and para to it. In the case of this compound, the positions ortho to the hydroxyl group are C2 and C4 (already substituted with iodine). The position para to the hydroxyl group is C6. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions, with the C2 position being sterically hindered by the adjacent iodine atom.

An example of such a reaction is nitration. While no specific study on the nitration of this compound is available, the nitration of 3-hydroxybenzaldehyde (B18108) provides a useful analogy. In that case, iodination occurs at the 4-position, ortho to the hydroxyl group. chemicalbook.com This suggests that in electrophilic substitution reactions on this compound, the position ortho to the hydroxyl group is highly activated.

Further halogenation, such as bromination or chlorination, would also be directed by the hydroxyl group. The incoming halogen would be expected to substitute at one of the activated positions on the ring.

Direct C-H Activation Methodologies

Modern synthetic methods, particularly palladium-catalyzed C-H activation, offer powerful tools for the functionalization of aromatic rings. libretexts.orgnih.govnih.govuwindsor.ca These reactions can provide access to products that are not easily obtained through traditional electrophilic substitution. For iodoarenes, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings are well-established methods for forming new carbon-carbon bonds at the position of the iodine atom. libretexts.orgnih.govyoutube.com

More advanced C-H activation strategies could potentially functionalize the other C-H bonds on the ring. For instance, directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, has become a powerful tool in organic synthesis. While no specific examples for this compound are reported, the principles of these reactions suggest that the hydroxyl or carboxylate groups could potentially be used to direct C-H activation to specific positions on the aromatic ring, enabling the introduction of a wide range of functional groups.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Spectral Characterization and Signal Assignment

Proton NMR (¹H NMR) spectroscopy of methyl 3-hydroxy-4-iodobenzoate reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is of particular interest, showing signals for the three protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of these signals are dictated by their position relative to the hydroxyl, iodo, and methyl ester functional groups. The methyl ester group gives rise to a characteristic singlet peak, typically in the upfield region of the spectrum. The hydroxyl proton also appears as a singlet, though its chemical shift can be variable and influenced by solvent and concentration.

Proton Chemical Shift (ppm) Multiplicity
Aromatic-Hδ 7.0-8.0m
-OCH₃δ 3.9s
-OHVariables
Note: 'm' denotes multiplet and 's' denotes singlet. The exact chemical shifts for the aromatic protons can vary but will exhibit a specific splitting pattern due to their coupling with each other.

Carbon-13 NMR (¹³C NMR) Analysis for Aromatic and Aliphatic Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the eight carbon atoms. The spectrum will show six signals for the aromatic carbons and one for the carbonyl carbon of the ester group, and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached functional groups; for instance, the carbon bearing the iodine atom (C-I) will have a characteristic chemical shift.

Carbon Chemical Shift (ppm)
C=O~170
Aromatic C-O~155-160
Aromatic C-I~90-100
Aromatic C-H~110-140
-OCH₃~52
Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. In this compound, COSY would show cross-peaks between the adjacent aromatic protons, helping to delineate their arrangement on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated aromatic carbons by linking them to their attached protons.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. For this compound (C₈H₇IO₃), the experimentally determined monoisotopic mass can be compared to the calculated theoretical mass to confirm the elemental composition. The exact mass of this compound is 277.94399 Da. nih.gov This high level of accuracy allows for the unambiguous determination of the molecular formula.

Property Value Reference
Molecular FormulaC₈H₇IO₃ nih.gov
Exact Mass277.94399 Da nih.gov
Molecular Weight278.04 g/mol nih.gov

Fragmentation Pathway Analysis for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the original molecule. The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses. For instance, the loss of the methoxy (B1213986) group (-OCH₃) from the ester or the loss of a methyl radical (-CH₃) are common fragmentation pathways for methyl esters. The presence of the iodine atom would also lead to characteristic isotopic patterns and fragment ions containing iodine. Analysis of these fragmentation pathways provides corroborating evidence for the assigned structure.

Coupled Techniques (e.g., LC-MS/MS) for Purity and Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the assessment of the purity of this compound and for the analysis of complex mixtures containing this compound. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for quantitative and qualitative analysis of low molecular weight compounds. nih.gov

In a typical LC-MS/MS workflow, the sample is first introduced into a liquid chromatography system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. nih.gov The compound of interest, this compound, is separated from impurities and other components of the mixture based on its physicochemical properties as it passes through a chromatographic column. The choice of column, such as a C18 column, and the mobile phase composition are critical for achieving optimal separation. nih.gov

Following chromatographic separation, the eluted fractions are directed into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique that generates charged molecular ions of the analyte. nih.gov For this compound, protonated molecules [M+H]⁺ would be expected in positive ion mode.

The tandem mass spectrometry (MS/MS) aspect involves multiple stages of mass analysis. In the first stage (MS1), the precursor ion corresponding to this compound is selected. This ion is then subjected to collision-induced dissociation (CID), where it fragments into smaller, characteristic product ions. The second stage of mass analysis (MS2) separates and detects these product ions, generating a unique fragmentation pattern or "fingerprint" for the molecule. This high degree of specificity allows for unambiguous identification and quantification of the compound, even in the presence of co-eluting substances. The inherent sensitivity of LC-MS/MS also enables the detection and quantification of trace-level impurities, which is crucial for quality control in pharmaceutical and chemical synthesis. nih.gov

Parameter Description Relevance to this compound Analysis
Liquid Chromatography (LC) Separates components of a mixture based on their affinity for the stationary and mobile phases.Isolates this compound from starting materials, byproducts, and degradation products.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides the molecular weight of the compound and its fragments.
Tandem MS (MS/MS) Involves multiple stages of mass analysis for structural elucidation and enhanced specificity.Generates a unique fragmentation pattern for definitive identification and quantification.
Ionization Source Creates charged molecules from the analyte for mass analysis (e.g., ESI).Efficiently ionizes this compound for detection.

Infrared (IR) Spectroscopy

Characteristic Vibrational Mode Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound displays a series of absorption bands that correspond to the characteristic vibrational frequencies of its constituent bonds. Analysis of these bands provides valuable information for structural confirmation.

The spectrum is largely influenced by the presence of the hydroxyl (-OH), ester (C=O, C-O), and aromatic ring functional groups. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3800-2600 cm⁻¹. docbrown.info The broadness of this peak is a result of intermolecular and intramolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected to produce sharp peaks around 3100-3000 cm⁻¹, while the C-H stretching of the methyl group of the ester will appear just below 3000 cm⁻¹. docbrown.info

A very prominent and characteristic absorption is that of the carbonyl (C=O) group of the ester, which typically gives a strong, sharp peak in the range of 1730-1680 cm⁻¹. docbrown.info The exact position of this band can be influenced by conjugation with the aromatic ring. Furthermore, the C-O stretching vibrations of the ester and the phenolic C-O bond will result in strong absorptions in the fingerprint region, roughly between 1300 and 1000 cm⁻¹. The presence of the iodine atom on the benzene ring will also give rise to a C-I stretching vibration, though it typically appears at lower frequencies (below 600 cm⁻¹) and may be difficult to observe on a standard mid-IR spectrum. The aromatic C=C stretching vibrations within the benzene ring are expected to be observed in the 1600-1450 cm⁻¹ region. docbrown.info

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OHO-H stretch (hydrogen-bonded)3800 - 2600 (broad)
Aromatic C-HC-H stretch3100 - 3000
Aliphatic C-H (methyl)C-H stretch< 3000
Ester C=OC=O stretch1730 - 1680
Aromatic C=CC=C stretch1600 - 1450
Ester/Phenolic C-OC-O stretch1300 - 1000

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

The data obtained from X-ray diffraction can be used to generate a detailed model of the molecule, showing the spatial relationship of all atoms. This includes the planarity of the benzene ring and the orientation of the hydroxyl and methyl ester substituents. While this compound itself is achiral, precluding the determination of an absolute configuration in the traditional sense, the precise coordinates of each atom define the molecule's conformation in the solid state.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) and Crystal Packing

The way in which molecules of this compound arrange themselves in the solid state is dictated by a variety of intermolecular forces. X-ray crystallography is instrumental in elucidating these interactions, which include hydrogen bonding and potentially halogen bonding. iucr.org

In the crystal lattice of similar structures, such as methyl 2-hydroxy-4-iodobenzoate, both intramolecular and intermolecular hydrogen bonds have been observed. nih.goviucr.org The hydroxyl group can act as a hydrogen bond donor, forming an intramolecular hydrogen bond with the carbonyl oxygen of the adjacent ester group. iucr.org Furthermore, intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or more extended networks. nih.goviucr.org These hydrogen bonding motifs play a significant role in stabilizing the crystal structure.

The presence of an iodine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. The iodine atom in this compound can participate in such interactions, further influencing the crystal packing. The investigation of these weak interactions is a key area of crystal engineering, as they can be exploited to design materials with specific properties. nih.gov The analysis of the crystal structure of related compounds has shown the formation of layered or sheet-like structures, a direct consequence of these directional intermolecular forces. nih.goviucr.org

Interaction Type Description Potential in this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The phenolic -OH group can act as a donor, and the carbonyl oxygen and hydroxyl oxygen can act as acceptors.
Halogen Bonding A non-covalent interaction involving the electrophilic region of a halogen atom.The iodine atom can interact with nucleophilic sites like the oxygen atoms of the ester or hydroxyl groups.
π-π Stacking Attractive, non-covalent interactions between aromatic rings.The benzene rings of adjacent molecules can stack on top of each other, contributing to crystal stability.
van der Waals Forces Weak, non-specific attractions between molecules.Present throughout the crystal lattice, contributing to the overall packing efficiency.

Computational Investigations and Theoretical Frameworks

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of Methyl 3-hydroxy-4-iodobenzoate. These methods provide a quantitative description of the molecule's electron distribution, which governs its stability and reactivity.

Detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For instance, in the synthesis of complex heterocyclic structures derived from this compound, DFT calculations at the B3LYP/6-31g(d,p) level have been used to determine these orbital energies and predict the reactivity of intermediates.

Beyond frontier orbitals, various physicochemical properties can be calculated to provide a comprehensive electronic and reactivity profile. These descriptors are vital for understanding the molecule's behavior in different chemical environments.

Table 1: Calculated Physicochemical and Electronic Properties of this compound

PropertyCalculated ValueDescription
Molar Refractivity52.46A measure of the total polarizability of the molecule.
Topological Polar Surface Area (TPSA)46.53 ŲThe sum of surfaces of polar atoms; predicts transport properties.
Heavy Atom Count12The total number of non-hydrogen atoms.
Rotatable Bond Count2The number of bonds which allow free rotation, influencing conformational flexibility.
H-Bond Donors1The number of hydrogen atoms attached to electronegative atoms (hydroxyl group).
H-Bond Acceptors3The number of electronegative atoms capable of accepting hydrogen bonds (carbonyl and hydroxyl oxygens).

Data sourced from computational models. mdpi.com

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions (for derivatives)

Derivatives of this compound have been identified as potent ligands for biological targets, such as the cannabinoid receptor 2 (CB2), which is implicated in inflammatory processes. mdpi.com Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how these ligands bind to their receptor targets.

In one such study, this compound was used as a starting material to synthesize a series of 2,3-dihydro-1-benzofuran derivatives that act as selective CB2 agonists. mdpi.com To understand their binding mechanism, a ligand-steered homology model of the CB2 receptor was employed. This approach uses the ligand's structure to help shape and refine the receptor's binding pocket, a particularly useful strategy for G-protein coupled receptors (GPCRs) where crystal structures can be difficult to obtain. mdpi.com

Docking simulations predicted that these derivatives fit into the CB2 binding pocket, forming key interactions with specific amino acid residues. The simulations revealed that the binding is stabilized by:

Aromatic interactions with residues such as Phenylalanine (F5.46) and Tryptophan (W6.48). mdpi.com

Hydrogen-bond interactions with residues like Serine (S3.31) and Threonine (T3.35). mdpi.com

These computational models provide a structural hypothesis for the observed biological activity and guide the rational design of new derivatives with improved potency and selectivity. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

While experimental spectroscopic data for this compound, including ¹H and ¹³C NMR, are well-documented in scientific literature, published studies focusing specifically on the ab initio or theoretical prediction of its NMR chemical shifts are not as readily available. nih.govmolaid.com

Theoretically, NMR chemical shifts can be predicted using quantum mechanical methods like DFT combined with the Gauge-Including Atomic Orbital (GIAO) approach. This process involves:

Optimizing the molecule's 3D geometry at a high level of theory.

Calculating the magnetic shielding tensors for each nucleus in the optimized structure.

Referencing these calculated shielding values to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts (δ).

Such predictions are valuable for confirming structural assignments, identifying different isomers or conformers, and interpreting complex experimental spectra. However, for this compound itself, the primary reliance remains on extensive experimental data. mdpi.commolaid.comresearchgate.net

Mechanistic Studies of Key Chemical Transformations

Computational chemistry is instrumental in elucidating the reaction mechanisms of chemical transformations involving this compound and its derivatives. Theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction pathway.

One significant transformation is the Sonogashira coupling, where the iodine atom is replaced by an alkyne group. This reaction was used to prepare an o-alkynylphenol intermediate from this compound. nih.gov A subsequent dual photoredox/gold-catalyzed arylative cyclization of this intermediate was studied. The proposed mechanism, supported by DFT calculations, involves a photoredox-induced Au(I)/Au(III) redox cycle. nih.gov In this cycle, a photoexcited ruthenium complex generates an aryl radical, which reacts with the gold(I) catalyst. This process ultimately leads to a cationic Au(III) species that facilitates the C-C bond formation and cyclization. molaid.comnih.gov

Another key transformation is the etherification of the hydroxyl group. For example, this compound was reacted with cyclopropylmethyl bromide to produce Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate. This ether was then subjected to a novel copper-catalyzed hydroxylation to replace the iodine atom, a key step in a new synthetic route to the drug Roflumilast. Mechanistic studies of such copper-catalyzed reactions are crucial for optimizing conditions and yields.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound that act as cannabinoid receptor ligands, QSAR provides a framework for predicting the activity of new, unsynthesized analogs. nih.gov

A typical QSAR study on cannabinoid receptor ligands involves:

Assembling a training set of compounds with known binding affinities (e.g., Ki values) or functional activities (e.g., EC₅₀ values). nih.gov

Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., steric, electronic, hydrophobic properties). researchgate.net

Using statistical methods, such as Partial Least Squares (PLS) regression, to build a mathematical model that links the descriptors to the observed activity. nih.gov

While a specific QSAR model for the 2,3-dihydro-1-benzofuran derivatives of this compound is not explicitly published, the foundational structure-activity relationship (SAR) data required for such a model has been established. mdpi.com By systematically modifying the scaffold derived from this compound and measuring the resulting CB2 receptor activity, researchers have generated the necessary data for future QSAR modeling.

Table 2: Structure-Activity Relationship (SAR) Data for Cannabinoid Receptor 2 (CB2) Agonists Derived from this compound Precursors

CompoundModifications from Parent ScaffoldhCB2 Emax (%)hCB2 EC50 (nM)hCB2 Ki (nM)
19 R1 = Phenyl, R2 = Piperidine (B6355638)1001.51.5
20 R1 = Phenyl, R2 = Cyclohexylamine (B46788)965.43.2
27 R1 = 1-Naphthyl, R2 = Cyclohexyl0>10000>10000
30 R1 = 4-Chlorophenyl, R2 = Piperidine1000.91.8
31 R1 = 4-Methoxyphenyl, R2 = Piperidine852.12.5
33 (S-enantiomer) R1 = Phenyl, R2 = Pyrrolidine1001.12.1

SAR data highlights how modifications to the molecular scaffold influence potency (EC₅₀), efficacy (Emax), and binding affinity (Ki) at the human CB2 receptor. Data adapted from reference mdpi.com.

This SAR data demonstrates clear trends; for example, replacing a piperidine ring with a cyclohexylamine (compound 20 vs. 19) slightly reduces potency, while introducing a bulky 1-naphthyl group (compound 27) completely abolishes activity, likely due to steric clashes in the receptor binding site. mdpi.com This type of detailed data is the essential input for developing predictive QSAR models to guide the synthesis of next-generation therapeutic agents. nih.gov

Applications in Advanced Organic Synthesis

Building Block for the Construction of Complex Natural Products and Analogues

The strategic placement of functional groups on Methyl 3-hydroxy-4-iodobenzoate makes it a key starting material in the synthesis of intricate natural products. Its utility has been demonstrated in the total synthesis of several macrocyclic bis(bibenzyl) natural products, a class of compounds known for their interesting biological activities.

In a notable example, this compound served as a crucial starting material in the total synthesis of Riccardin C. soton.ac.uk The synthesis involved the initial preparation of the iodinated phenolic ester, which then underwent a series of reactions to construct the larger fragments of the final molecule. soton.ac.uk The iodo-group is particularly important as it allows for the formation of key carbon-carbon bonds through cross-coupling reactions, a common strategy in the assembly of complex molecular architectures.

The flexibility of this building block is further highlighted in its application towards the formal total syntheses of other related natural products, including Asterelin A and Cavicularin. soton.ac.uk These syntheses follow a convergent approach where complex fragments are built up and then joined together, with this compound providing a foundational piece for one of the key fragments. soton.ac.uk

Natural Product/AnalogueSynthetic Role of this compoundReference
Riccardin CStarting material for a key fragment in the total synthesis. soton.ac.uk
Asterelin AStarting material for a key fragment in the formal total synthesis. soton.ac.uk
CavicularinStarting material for a key fragment in the formal total synthesis. soton.ac.uk
Unnatural Macrocyclic Bis(bibenzyl) AnalogueBuilding block for a novel synthetic analogue. soton.ac.uk

Precursor in Total Synthesis of Bioactive Molecules

Beyond complex natural products, this compound is a valuable precursor in the synthesis of various bioactive molecules. Its functional groups can be readily modified to introduce different pharmacophores and to build molecular scaffolds with potential therapeutic applications.

For instance, this compound has been utilized in the synthesis of potent and selective cannabinoid receptor 2 (CB2) agonists based on a 2,3-dihydro-1-benzofuran scaffold. nih.gov The synthesis commenced with the alkylation of the hydroxyl group of this compound, followed by a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction to construct the core benzofuran (B130515) structure. nih.gov The resulting carboxylic acids were then coupled with various amines to generate a library of compounds with potential for treating neuropathic pain. nih.gov

Furthermore, this compound is a precursor in the synthesis of intermediates for retinoid-like compounds. thieme-connect.com A Sonogashira coupling reaction between this compound and an appropriate terminal alkyne, catalyzed by a palladium complex, is a key step in assembling the carbon skeleton of these molecules. thieme-connect.com The resulting products are being investigated for their potential to interact with nuclear hormone receptors.

The synthesis of Roflumilast, a phosphodiesterase-4 inhibitor, has also been achieved starting from the related 3-hydroxy-4-iodobenzoic acid, which is directly converted to this compound in the first step of the synthetic sequence. thieme-connect.com

Bioactive Molecule/IntermediateSynthetic Role of this compoundReference
2,3-Dihydro-1-benzofuran CB2 AgonistsStarting material for the synthesis of the benzofuran core. nih.gov
Retinoid Compound IntermediatesPrecursor for Sonogashira coupling to form the molecular backbone. thieme-connect.com
Roflumilast PrecursorThe initial esterification product from 3-hydroxy-4-iodobenzoic acid. thieme-connect.com
Triaromatic Compounds for CosmeticsStarting material for the synthesis of multi-ring systems.

Intermediate in the Preparation of Heterocyclic Scaffolds

The reactivity of the iodo-substituent in palladium-catalyzed cross-coupling reactions makes this compound an excellent intermediate for the synthesis of a wide array of heterocyclic scaffolds. These scaffolds are central to many areas of medicinal chemistry and materials science.

One of the most common applications is in the synthesis of benzofuran derivatives. nih.gov A typical strategy involves a Sonogashira coupling of this compound with a terminal alkyne, followed by a cyclization reaction to form the benzofuran ring system. This methodology has been used to prepare a variety of substituted benzofurans, which are precursors to more complex molecules with potential biological activity. nih.gov

The synthesis of chromones is another area where this building block has proven useful. scribd.com A palladium-catalyzed ligand-free cyclocarbonylation of this compound with terminal acetylenes in a phosphonium (B103445) salt ionic liquid provides an efficient route to substituted chromones. scribd.com This reaction demonstrates the versatility of the starting material in constructing different types of oxygen-containing heterocycles.

Phenoxazines, another important class of heterocycles, have also been synthesized from this compound. The synthesis involves an initial Ullmann condensation with a substituted aniline, followed by a palladium-catalyzed intramolecular C-O bond formation to close the phenoxazine (B87303) ring. d-nb.info

Heterocyclic ScaffoldSynthetic MethodologyReference
BenzofuransSonogashira coupling followed by cyclization. nih.gov
ChromonesPalladium-catalyzed cyclocarbonylation with terminal acetylenes. scribd.com
PhenoxazinesUllmann condensation followed by intramolecular C-O bond formation. d-nb.info
2,3-Dihydro-1-benzofuransAlkylation followed by palladium-catalyzed tandem cyclization/Suzuki-coupling. nih.gov

Development of New Catalysts and Ligands Utilizing the Iodobenzoate Framework

While this compound is a versatile substrate in many catalytic reactions, its direct incorporation into the framework of new catalysts and ligands is an emerging area of research. The functional groups on the aromatic ring provide anchor points for coordination to metal centers or for the construction of more elaborate ligand architectures.

For example, the carboxylic acid derivative of the iodobenzoate can be used as a linker in the synthesis of metal-organic frameworks (MOFs). rsc.org In one instance, 3-hydroxy-4-iodobenzoic acid, the precursor to this compound, was used to synthesize a ligand that was subsequently incorporated into a Zinc-based MOF. rsc.org The resulting framework material exhibited catalytic activity, and further post-synthetic modification of the MOF could lead to new catalytic applications. rsc.org

The development of new gold-catalyzed reactions has also utilized derivatives of this compound. In one study, the compound was used to prepare a substrate for a ligand-assisted gold-catalyzed alkynylative cyclization. chemrxiv.org While the iodobenzoate itself is not the ligand, its derivatives are instrumental in probing the scope and mechanism of these new catalytic transformations. chemrxiv.org

Catalyst/Ligand ApplicationDescriptionReference
Metal-Organic Framework (MOF) LigandThe corresponding carboxylic acid is used as a building block for a ligand in a catalytically active Zn-MOF. rsc.orgrsc.org
Substrate for Catalysis DevelopmentUsed to synthesize substrates for exploring new gold-catalyzed cyclization reactions. chemrxiv.org

Exploration of Biological Activities of Methyl 3 Hydroxy 4 Iodobenzoate Derivatives

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit a specific enzyme is a cornerstone of modern drug discovery. Derivatives related to methyl 3-hydroxy-4-iodobenzoate have been evaluated against several important enzyme targets.

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. The inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. While direct studies on this compound derivatives are not extensively documented in the reviewed literature, research into structurally similar compounds highlights the potential of this chemical class.

A study focused on designing inhibitors based on the structures of eugenol (B1671780) and estragole (B85927) led to the synthesis of a series of 4-methoxyphenylacetic acid esters, which were evaluated as potential inhibitors of 15-lipoxygenase (15-LOX). nih.gov Among the synthesized compounds, two esters demonstrated significant inhibitory activity against soybean 15-lipoxygenase (SLO). nih.gov Molecular docking studies suggest that the carbonyl group of these ester compounds orients toward the iron atom in the enzyme's active site, with lipophilic interactions largely responsible for the inhibitory effect. nih.gov

Inhibition of Soybean 15-Lipoxygenase (SLO) by 4-Methoxyphenylacetic Acid Esters

CompoundIC₅₀ (μM)Reference
Compound 7d3.8 nih.gov
Compound 7e1.9 nih.gov

Butyrylcholinesterase (BChE) is an enzyme that, like acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. windows.net In physiological conditions, AChE is dominant, but in the brains of patients with advanced Alzheimer's disease, BChE activity significantly increases and is associated with neuropathological hallmarks of the disease. windows.net This makes selective BChE inhibition a viable therapeutic strategy for treating neurodegenerative disorders. windows.netresearchgate.net

In this context, iodinated derivatives have shown significant promise. A study on novel iodinated hydrazide-hydrazones, designed as potential cholinesterase inhibitors, revealed moderate to potent dual inhibition of both AChE and BChE. nih.gov These compounds were synthesized from substituted benzohydrazides and hydroxy-diiodobenzaldehydes. nih.gov The derivatives exhibited IC₅₀ values for BChE inhibition ranging from 35.5 to 170.5 µmol·L⁻¹. nih.gov Notably, 4-fluoro-N'-(2-hydroxy-3,5-diiodobenzyl)benzohydrazide was identified as the most potent BChE inhibitor among the tested compounds. nih.gov Many of the synthesized hydrazide-hydrazones showed inhibitory values comparable to or better than the established drug rivastigmine. nih.govmdpi.com

Butyrylcholinesterase (BChE) Inhibition by Iodinated Hydrazide-Hydrazone Derivatives

CompoundBChE Inhibition (IC₅₀ in µM)Reference
N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide (2k)Range: 35.5 - 170.5 (General for series) nih.gov
4-Fluoro-N'-(2-hydroxy-3,5-diiodobenzyl)benzohydrazide (3a)Most potent of series nih.gov
2-(4-Nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide (1l)22.31 mdpi.com
2-(4-Phenylbenzoyl)-N-tridecylhydrazine-1-carboxamide (1t)31.43 mdpi.com

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes is a primary cause of adverse drug-drug interactions (DDIs), as it can lead to decreased drug metabolism and potentially toxic accumulation of a co-administered drug. nih.govyoutube.com Therefore, profiling new chemical entities for their inhibitory effects on major CYP isoforms is a critical step in drug development. capes.gov.br

The potential for DDIs can vary significantly based on the specific chemical structure of a compound. For instance, a study on a series of methylenedioxyphenyl compounds found that they could act as potent, mechanism-based inactivators of several key human CYP isoforms, including CYP2C9, CYP2D6, and CYP3A4. nih.gov The selectivity of this inhibition was highly dependent on the side-chain structure of the compound. nih.gov This highlights the importance of evaluating each new derivative class. While specific data for this compound derivatives was not found in the search, understanding the DDI potential of any new therapeutic candidate based on this scaffold would be essential for further development.

Investigational Therapeutic Area Potential of Analogues

Analogues of this compound, particularly those based on the related methyl salicylate (B1505791) structure, have been investigated for their potential in several therapeutic areas.

Inflammation is a complex biological response implicated in numerous diseases. nih.gov Analogues of this compound have demonstrated significant anti-inflammatory properties in various models. Salicylates are a well-known class of anti-inflammatory chemicals, and derivatives of methyl salicylate have shown considerable efficacy. mdpi.com

In one study, a new series of methyl salicylate derivatives bearing a piperazine (B1678402) moiety were synthesized and evaluated. mdpi.com The results showed that nearly all the synthesized compounds exhibited potent in vivo anti-inflammatory activity, with two compounds in particular, M15 and M16, showing activity higher than aspirin (B1665792) and comparable to indomethacin (B1671933) at the same dose. mdpi.comsemanticscholar.org These compounds were found to exert their effects by suppressing the production of pro-inflammatory factors like TNF-α and IL-6. mdpi.com

Similarly, two methyl salicylate glycosides isolated from Gaultheria yunnanensis were shown to dose-dependently inhibit the production of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and significantly suppress the accumulation of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov

Anti-Inflammatory Activity of Methyl Salicylate Analogues

Compound/AnalogueKey FindingReference
Methyl salicylate-piperazine derivatives (M15, M16)In vivo anti-inflammatory activity greater than aspirin and equal to indomethacin. mdpi.comsemanticscholar.org
Methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-glucopyranoside (J12122)Inhibited production of TNF-α, IL-1β, IL-6 and NO. NO inhibition rate of 56.20% at 3.0 μg/mL. nih.gov
Methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside (J12123)Inhibited production of TNF-α, IL-1β, IL-6 and NO. NO inhibition rate of 51.72% at 3.0 μg/mL. nih.gov

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. gvsu.edu Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. nih.gov The specific type, number, and position of substituents on the benzoic ring significantly influence their antibacterial activity. nih.gov

Studies on various benzoic acid derivatives have demonstrated a range of efficacies. For example, a novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, showed moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli with a minimum inhibitory concentration (MIC) of 100 μg/mL. mdpi.com Other research on 2-chlorobenzoic acid derivatives indicated they had greater potential against Gram-negative bacteria like E. coli than Gram-positive bacteria. nih.gov Structure-activity relationship studies have shown that increasing the number of hydroxyl and methoxy (B1213986) groups on phenolic acids can sometimes lead to a slight decrease in antimicrobial efficacy. mdpi.com This suggests a delicate balance between the various structural features of the molecule in determining its antibacterial power.

Antimicrobial Activity of Benzoic Acid Derivatives

Derivative ClassTarget OrganismActivity (MIC)Reference
2-hydroxybenzoic acidE. coli O1571 mg/mL nih.gov
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant S. haemolyticus100 μg/mL mdpi.com
5-(p-hydroxybenzoyl) shikimic acidE. coli100 μg/mL mdpi.com
Schiff's base of 2-chlorobenzoic acid (Compound 6)E. colipMIC = 2.27 µM/ml nih.gov

Neuroprotective Effects in Preclinical Models

Similarly, a comprehensive search for preclinical studies on the neuroprotective effects of this compound and its derivatives yielded no specific results. There is currently a lack of published research exploring the potential of this compound or its analogs to protect against neuronal damage in any preclinical models of neurodegenerative diseases or injury.

It is important to note that while research exists on related compounds, such as Methyl 3,4-dihydroxybenzoate (MDHB), the user's strict requirement to focus solely on this compound and its derivatives means that the biological activities of these other molecules cannot be reported here. The absence of data for the specified compound highlights a potential area for future research in medicinal chemistry and pharmacology.

Role in Medicinal Chemistry and Pharmaceutical Intermediates

Rational Design and Synthesis of Pharmacologically Active Analogues

The strategic placement of the hydroxyl and iodo substituents on the benzene (B151609) ring of methyl 3-hydroxy-4-iodobenzoate makes it a valuable precursor for the rational design and synthesis of a variety of pharmacologically active analogues. The iodine atom, in particular, serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in medicinal chemistry for scaffold diversification.

One notable application is in the synthesis of 2,3-dihydro-1-benzofuran derivatives, which have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists. googleapis.comnih.gov In these syntheses, the hydroxyl group of this compound is first alkylated, and then the iodine atom facilitates palladium-catalyzed tandem cyclization/cross-coupling reactions to construct the benzofuran (B130515) core. googleapis.com The resulting analogues have shown potential in models of neuropathic pain. googleapis.com

Furthermore, this compound is utilized in the synthesis of phenoxazines, a class of compounds with promising therapeutic and material science applications. acs.org The synthesis involves the reaction of this compound with 1-fluoro-2-nitrobenzene. acs.org Additionally, it has been employed as a starting material in the total synthesis of macrocyclic bisbibenzyl natural products, such as riccardin C, through multi-step synthetic sequences that leverage its reactive sites. soton.ac.uk

The reactivity of the iodo group also allows for its participation in Sonogashira coupling reactions. For instance, it has been reacted with terminal acetylenes in the presence of a palladium catalyst to create disubstituted acetylene (B1199291) derivatives, which are being explored for their potential as retinoid-like compounds for treating conditions like cancer and skin diseases. google.com A patent has described the synthesis of such compounds for the potential treatment of metabolic disorders. googleapis.com

The following table summarizes some of the pharmacologically active analogues synthesized using this compound and the key chemical reactions involved.

Analogue Class Therapeutic Target/Potential Application Key Synthetic Reactions
2,3-Dihydro-1-benzofuran derivativesCannabinoid Receptor 2 (CB2) Agonists / Neuropathic PainPalladium-catalyzed tandem cyclization/Suzuki coupling
PhenoxazinesTherapeutic agents, material sciencesNucleophilic aromatic substitution
Macrocyclic Bisbibenzyls (e.g., Riccardin C)Natural product synthesisMulti-step synthesis involving various coupling reactions
Disubstituted Acetylenes (Retinoid-like)Retinoid Acid Receptor (RAR) modulation / Cancer, Metabolic DisordersSonogashira coupling

Contribution to Drug Discovery Programs for Specific Diseases

While the synthesis of various pharmacologically active analogues from this compound demonstrates its potential in drug discovery, detailed information regarding its specific contribution to established, large-scale drug discovery programs for particular diseases is not extensively documented in publicly available literature. The existing research primarily highlights the synthesis and preliminary evaluation of novel compounds derived from it, showcasing its utility as a versatile starting material.

For example, the development of selective CB2 receptor agonists from this compound points to its potential utility in programs targeting neuropathic pain and neuroinflammatory diseases. googleapis.comnih.gov The resulting compounds have been shown to be active in preclinical models. googleapis.com Similarly, its use in synthesizing retinoid-like compounds suggests a potential role in oncology and dermatology drug discovery. google.com However, these instances represent foundational, early-stage research rather than contributions to well-defined, ongoing drug development programs.

Intermediate in the Synthesis of Established Pharmaceutical Agents (e.g., Roflumilast Intermediates)

A significant and well-documented application of this compound is its role as a key intermediate in the synthesis of Roflumilast. Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

In a novel and efficient synthetic route to Roflumilast, this compound serves as a crucial starting material. google.com The synthesis commences with the etherification of this compound with cyclopropylmethyl bromide to yield methyl 3-(cyclopropylmethoxy)-4-iodobenzoate. google.com This intermediate then undergoes further transformations to construct the final Roflumilast molecule. This particular synthetic pathway is noted for its efficiency and practicality for industrial-scale production. google.com

The key transformation is detailed in the table below:

Starting Material Reagent Product (Roflumilast Intermediate)
This compoundCyclopropylmethyl bromideMethyl 3-(cyclopropylmethoxy)-4-iodobenzoate

Prodrug Design and Metabolic Pathway Considerations for Bioavailability Enhancement

There is currently no information available in the public domain regarding the specific use of this compound in prodrug design or detailed studies on the metabolic pathways of its derivatives aimed at enhancing bioavailability.

While the structural features of this compound, such as the hydroxyl group, could theoretically be amenable to prodrug strategies (e.g., through esterification to improve lipophilicity or aqueous solubility), there are no published examples of this application. A patent for retinoid-like compounds mentions that the ester group of derivatives can be hydrolyzed in vivo to the active carboxylic acid, a common prodrug approach. google.com However, this is a general statement about the resulting compounds and not a specific strategy involving the initial this compound scaffold.

Similarly, while understanding metabolic pathways is crucial for drug development, there is a lack of specific research on the metabolism of compounds directly derived from this compound and how this might be modulated to improve pharmacokinetic profiles. The hydroxyl group on the aromatic ring could be a site for phase II metabolism (e.g., glucuronidation or sulfation), which could impact the bioavailability and clearance of any resulting drug candidate. The presence of the hydroxyl group is noted to increase polarity and hydrogen-bonding capacity, which can be advantageous in pharmaceutical formulations.

Materials Science Research and Functionalization

Preparation of Functionalized Polymeric Materials

The structure of Methyl 3-hydroxy-4-iodobenzoate makes it an excellent candidate for incorporation into polymeric systems to impart specific functionalities. The hydroxyl group can be readily used for esterification or etherification reactions, allowing the molecule to be integrated into polyester (B1180765) or polyether backbones. Furthermore, the iodine atom provides a reactive site for various carbon-carbon bond-forming reactions, such as Suzuki-Miyaura or Stille coupling, which can be used to graft the molecule onto a polymer chain or to create complex, cross-linked polymer networks. nih.goviucr.org

One area of significant potential is the development of radiopaque polymers for medical applications. Heavy atoms like iodine are effective at absorbing X-rays. By incorporating iodinated monomers such as this compound into biocompatible polymers, it is possible to create materials for medical devices like stents or catheters that are visible under fluoroscopy. kapadokya.edu.tr For instance, research on poly-3-hydroxybutyrate (PHB), a biodegradable polyester, has demonstrated that reacting the polymer's terminal groups with iodinated compounds can produce a radiopaque biomaterial. kapadokya.edu.tr A similar strategy could be employed with this compound, either by using it as a comonomer in the initial polymerization or by chemically grafting it onto a pre-existing biopolymer.

The synthesis of such functionalized polymers would typically involve standard polymerization techniques. For example, the hydroxyl group of this compound could react with di-acid chlorides in a condensation polymerization to yield a polyester with iodine atoms regularly spaced along the chain. This approach allows for precise control over the iodine content and, consequently, the material's radiopacity and other physical properties.

Integration into Optoelectronic and Responsive Materials

The integration of this compound into optoelectronic and responsive materials is an emerging area of interest, driven by the compound's electronic and structural properties. The aromatic ring provides a rigid core structure, which is a common feature in liquid crystals and other optically active materials. researchgate.netmdpi.com The presence of a heavy atom like iodine can significantly increase the refractive index of a material, a desirable property for applications in lenses, optical films, and photonic devices.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular shape and polarity of this compound are conducive to forming the ordered, yet fluid, phases characteristic of liquid crystals. mdpi.com By modifying the core structure, for example, by attaching long alkyl chains via the hydroxyl group, it is possible to design molecules that self-assemble into specific liquid crystalline phases (e.g., nematic or smectic). These materials can respond to external stimuli such as electric fields or temperature, making them suitable for use in displays and optical switches.

Furthermore, the compound's structure is relevant to the development of materials with high optical anisotropy (birefringence and dichroism). nsf.gov Such materials are crucial for creating miniaturized birefringent optics for infrared imaging and polarimetric detection. While research in this area often focuses on inorganic or quasi-1D perovskite materials, the principles of leveraging structural asymmetry to induce optical anisotropy apply to organic systems as well. nsf.gov The strategic placement of the iodo and hydroxyl groups on the benzene (B151609) ring in this compound breaks the molecule's symmetry, which is a prerequisite for anisotropic behavior in the bulk material.

Applications in Supramolecular Chemistry and Crystal Engineering for Novel Architectures

This compound and its isomers are powerful tools in supramolecular chemistry and crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. nih.goviucr.org The compound's functional groups can participate in a variety of non-covalent interactions, including strong hydrogen bonds and halogen bonds, to form predictable and stable multidimensional architectures.

Crystal structure analysis of the related isomer, Methyl 2-hydroxy-4-iodobenzoate, reveals the critical role of hydrogen bonding. nih.goviucr.orgresearchgate.net The hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as an acceptor. This interaction frequently leads to the formation of dimers, where two molecules are linked in a head-to-tail fashion. nih.govresearchgate.net These dimers can then serve as "supramolecular synthons," or reliable building blocks, that further assemble into more extended structures like layers or sheets. nih.goviucr.org

The iodine atom is also a key player in directing the crystal packing. It is capable of forming halogen bonds (I···O interactions), which are highly directional and specific non-covalent interactions. These, along with hydrogen bonds, allow for the precise engineering of crystal lattices. nih.gov The ability to form layered structures is particularly noteworthy. iucr.orgnsf.gov

The table below summarizes crystallographic data for Methyl 2-hydroxy-4-iodobenzoate, an isomer that illustrates the typical packing and structural parameters for this class of compounds.

PropertyValue
Chemical FormulaC₈H₇IO₃ researchgate.net
Molecular Weight278.04 g/mol researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)4.3286 researchgate.net
b (Å)21.334 researchgate.net
c (Å)9.2941 researchgate.net
β (°)93.744 researchgate.net
Volume (ų)856.4 researchgate.net
Key InteractionsIntramolecular and intermolecular O—H···O hydrogen bonds, forming dimers and layered structures. iucr.orgnsf.govresearchgate.net

This deliberate control over intermolecular forces allows chemists to construct novel architectures with tailored properties, such as specific porosities for gas storage or channel structures for ion transport.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like methyl 3-hydroxy-4-iodobenzoate often involves multi-step processes that can be inefficient and generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic routes. Key areas of advancement include the use of milder and more selective iodinating agents to prevent the formation of undesired isomers. The exploration of transition-metal-catalyzed C-H activation and iodination represents a promising avenue, potentially offering a more direct and atom-economical approach to synthesizing iodinated phenols.

Furthermore, the principles of green chemistry are being integrated into synthetic design. This includes the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic systems that can be recycled and reused. Flow chemistry, where reactions are carried out in continuous-flow reactors, is also emerging as a powerful tool for the safe and scalable production of iodinated intermediates.

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies

FeatureTraditional Iodination MethodsEmerging Sustainable Methods
Iodinating Agent Often harsh (e.g., I2/HIO3)Milder, more selective agents (e.g., NIS, DIH)
Catalyst Often requires strong acidsTransition-metal catalysts (e.g., Pd, Cu)
Solvent Often chlorinated organic solventsGreen solvents (e.g., water, ionic liquids)
Efficiency Can have lower yields and selectivityHigher yields and regioselectivity
Waste Generation Can produce significant wasteReduced waste, potential for catalyst recycling

Discovery of New Biological Targets and Mechanistic Insights

While the inhibitory effects of this compound on certain enzymes are known, a vast landscape of potential biological targets remains to be explored. High-throughput screening (HTS) of large compound libraries against a diverse panel of enzymes, receptors, and ion channels could unveil novel biological activities. The structural similarity of this compound to endogenous molecules like thyroid hormones suggests that it may interact with nuclear receptors or other components of endocrine signaling pathways.

Future research will also delve deeper into the molecular mechanisms underlying its observed biological effects. Techniques such as chemical proteomics and affinity-based protein profiling can be employed to identify the direct binding partners of this compound within a cellular context. Elucidating these mechanisms is crucial for understanding its potential therapeutic applications and for the rational design of more potent and selective analogs.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can be leveraged to accelerate the design and optimization of molecules based on this compound. ML models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives, thereby reducing the need for extensive and costly experimental screening.

Generative AI models can also be used to design new molecules with desired properties from scratch. By defining specific parameters, such as target affinity and pharmacokinetic profiles, these algorithms can propose novel structures that are more likely to succeed in preclinical development. This in silico approach allows for the rapid exploration of a vast chemical space, significantly enhancing the efficiency of the discovery process.

Exploration of Chemoenzymatic and Biocatalytic Transformations

The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Future research will likely explore the use of enzymes for the synthesis and modification of this compound. For instance, halogenases could be engineered to regioselectively iodinate the aromatic ring, while hydrolases could be employed for the selective esterification or hydrolysis of the methyl ester group.

Chemoenzymatic strategies, which combine enzymatic and chemical steps, can provide access to complex molecules that are difficult to synthesize by either method alone. This approach could be used to generate a library of derivatives of this compound with diverse functional groups, which could then be screened for enhanced biological activity.

Advanced Analytical and Imaging Techniques for Real-time Reaction Monitoring and Biological Localization

A deeper understanding of the behavior of this compound, both in chemical reactions and in biological systems, requires advanced analytical and imaging techniques. Real-time reaction monitoring using techniques such as in situ infrared (IR) spectroscopy and Raman spectroscopy can provide valuable kinetic and mechanistic data for optimizing synthetic processes.

For biological studies, the development of fluorescently labeled or radiolabeled analogs of this compound will enable its visualization and quantification within cells and tissues. Advanced imaging techniques, such as confocal microscopy and positron emission tomography (PET), can be used to determine its subcellular localization and track its distribution in vivo. This information is critical for understanding its mechanism of action and for assessing its potential as a therapeutic or diagnostic agent.

Q & A

Advanced Research Question

  • Lipophilicity : Iodo substitution increases logP compared to methoxy analogs, affecting solubility (e.g., in DMSO vs. hexane).
  • Hydrogen bonding : The hydroxyl group forms intramolecular H-bonds with the ester carbonyl, reducing rotational freedom (evident in NOESY spectra) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows higher decomposition temperatures for iodo derivatives due to heavier atom effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.